molecular formula C11H24O3Si B13571356 4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid

4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid

Cat. No.: B13571356
M. Wt: 232.39 g/mol
InChI Key: NZPSKKATSSJFKQ-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)oxy]pentanoic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pentanoic acid backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butyldimethylsilyl)oxy]pentanoic acid typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for 4-[(tert-butyldimethylsilyl)oxy]pentanoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)oxy]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: TBAF, imidazole, pyridine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

4-[(tert-Butyldimethylsilyl)oxy]pentanoic acid is used in various scientific research applications:

    Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: The compound is used in the synthesis of biologically active molecules and intermediates.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the protection of sensitive functional groups during drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]pentanoic acid primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The silyl ether bond can be selectively cleaved under acidic or basic conditions, allowing for controlled deprotection .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • 4-[(tert-Butyldimethylsilyl)oxy]butan-1-ol

Uniqueness

4-[(tert-Butyldimethylsilyl)oxy]pentanoic acid is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the pentanoic acid backbone. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required .

Properties

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxypentanoic acid

InChI

InChI=1S/C11H24O3Si/c1-9(7-8-10(12)13)14-15(5,6)11(2,3)4/h9H,7-8H2,1-6H3,(H,12,13)

InChI Key

NZPSKKATSSJFKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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